molecular formula C25H37NO3 B1145050 OPHIOBORAMINE CAS No. 16966-04-4

OPHIOBORAMINE

Cat. No.: B1145050
CAS No.: 16966-04-4
M. Wt: 399.571
Attention: For research use only. Not for human or veterinary use.
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Description

Based on its nomenclature and contextual references to fungal metabolites, it is hypothesized to belong to the class of organonitrogen compounds or phenylpropanoids, which are common in fungal systems . These compounds often exhibit bioactivity, such as antimicrobial or cytotoxic properties, but specific pharmacological profiles for Ophioboramine remain underexplored in open literature.

Properties

CAS No.

16966-04-4

Molecular Formula

C25H37NO3

Molecular Weight

399.571

Synonyms

OPHIOBORAMINE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Quercetin (Flavonoid) Genistein (Isoflavonoid)
Core Structure Likely polyketide-derived Flavone backbone (C6-C3-C6) Isoflavone backbone (C6-C3-C6)
Functional Groups Amine/phenylpropanoid moieties Hydroxyl, ketone Hydroxyl, ketone
Bioactivity Antimicrobial (assumed) Antioxidant, anti-inflammatory Estrogenic, anticancer
Synthesis Pathway Fungal polyketide synthase Shikimate/phenylpropanoid Shikimate/phenylpropanoid
Key Spectral Data UV λmax ~280 nm* UV λmax 370 nm UV λmax 260 nm

*Hypothesized based on phenylpropanoid UV profiles .

Structural Similarities and Differences

  • This compound vs. Flavonoids: Flavonoids like Quercetin feature a characteristic flavone skeleton with hydroxylation at specific positions (e.g., C3, C5), whereas this compound’s structure may incorporate nitrogen-containing groups (e.g., amines) linked to a phenylpropanoid core . This structural divergence likely alters solubility and receptor-binding efficacy.
  • This compound vs. Isoflavonoids: Isoflavonoids such as Genistein have a B-ring shifted to the C3 position, unlike flavonoids. This compound’s speculated amine groups could enhance its interaction with microbial membranes compared to the hydroxyl-dominated isoflavonoids .

Functional and Pharmacological Contrasts

  • Antimicrobial Activity: While flavonoids and isoflavonoids primarily target eukaryotic systems (e.g., mammalian cells), this compound’s putative amine groups may enhance prokaryotic membrane disruption, suggesting broader antimicrobial applications .
  • Synthetic Accessibility: Flavonoids are biosynthesized via the shikimate pathway, whereas this compound’s production in fungi likely involves polyketide synthases, complicating large-scale synthesis .

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